molecular formula C15H23NO3 B3025394 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol CAS No. 955314-83-7

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol

Cat. No. B3025394
CAS RN: 955314-83-7
M. Wt: 265.35 g/mol
InChI Key: YULIMDKKVQKHCR-UHFFFAOYSA-N
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Description

“(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol” is a chemical compound with the empirical formula C12H17NO3 and a molecular weight of 223.27 .


Molecular Structure Analysis

The SMILES string for “(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol” is COC1=C(C=C2C(NCCC2=C1)CO)OC, which provides a textual representation of the compound’s structure .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound has been synthesized through methods such as the Bischler-Napieralski method, showcasing its utility in creating complex chemical structures. For example, Awad et al. (2001) demonstrated the synthesis of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile, which reacts with various reagents to produce aryldiazenylpyrrolo[2,1-a]isoquinoline derivatives, indicating the compound's versatility in synthetic organic chemistry (Awad, Elwan, Hassaneen, Linden, & Heimgartner, 2001). Furthermore, Awad et al. (2002) explored new routes to fused isoquinolines, illustrating the compound's role in generating novel chemical entities with potential biological activities (Awad, Elwan, Hassaneen, Linden, & Heimgartner, 2002).

Potential Biological Activities

Although direct studies on "2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol" specifically were not identified, research on related tetrahydroisoquinoline derivatives provides insights into potential biological activities. For instance, derivatives have been evaluated for their antidepressant-like effects, suggesting that modifications of the isoquinoline core could yield compounds with significant therapeutic value. Dhir and Kulkarni (2011) investigated a related molecule's antidepressant-like effect, indicating the potential for exploring similar compounds for neuropsychiatric disorders (Dhir & Kulkarni, 2011).

Photophysical Properties

Research into the photophysical properties of isoquinoline derivatives, such as studies by Brambilla et al. (2021), suggests potential applications in developing polarity-sensitive fluorescent probes or advanced functional materials. These compounds exhibit strong fluorescence and wide Stokes shifts, indicating their usefulness in various spectroscopic and imaging applications (Brambilla, Giannangeli, Pirovano, Rossi, Caselli, & Abbiati, 2021).

Anticancer Potential

The isoquinoline scaffold has also been a focus of anticancer research. Redda et al. (2010) synthesized substituted tetrahydroisoquinolines as potential anticancer agents, underscoring the importance of the isoquinoline core in medicinal chemistry research for developing new therapeutic agents (Redda, Gangapuram, & Ardley, 2010).

Mechanism of Action

Target of Action

The primary targets of the compound “2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol” are currently unknown. The compound is structurally similar to other tetrahydroisoquinoline derivatives , which have been studied for their interactions with various biological targets.

Mode of Action

It’s possible that it may interact with its targets in a manner similar to other tetrahydroisoquinoline derivatives

Biochemical Pathways

Given the structural similarity to other tetrahydroisoquinoline derivatives

properties

IUPAC Name

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-3-18-14-9-11-5-7-16-13(6-8-17)12(11)10-15(14)19-4-2/h9-10,13,16-17H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULIMDKKVQKHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)CCO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588763
Record name 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

955314-83-7
Record name 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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